REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.C([O-])(O)=O.[Na+].[CH3:15][C:16]([CH3:22])([CH3:21])[CH2:17][C:18](Cl)=[O:19]>ClCCl>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][N:1]([C:18](=[O:19])[CH2:17][C:16]([CH3:22])([CH3:21])[CH3:15])[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CCO
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was followed by TLC till the disappearance of the starting material (overnight)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
The residue was then purified
|
Type
|
WASH
|
Details
|
eluting with a solution of ethyl acetate in hexane (50%)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CCN(CC1)C(CC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |